2-Heptyldecan-1-ol

CAS No.:

Cat. No.: VC13795604

Molecular Formula: C17H36O

Molecular Weight: 256.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H36O |

|---|---|

| Molecular Weight | 256.5 g/mol |

| IUPAC Name | 2-heptyldecan-1-ol |

| Standard InChI | InChI=1S/C17H36O/c1-3-5-7-9-11-13-15-17(16-18)14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |

| Standard InChI Key | RJCZAHGCMKCXGE-UHFFFAOYSA-N |

| SMILES | CCCCCCCCC(CCCCCCC)CO |

| Canonical SMILES | CCCCCCCCC(CCCCCCC)CO |

Introduction

Structural Characteristics and Molecular Identity

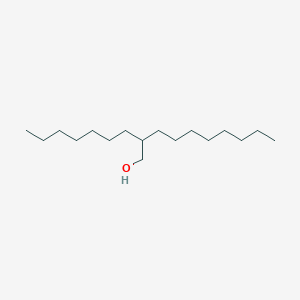

2-Heptyldecan-1-ol is a secondary alcohol with the IUPAC name 2-heptyldecan-1-ol, reflecting its branched alkyl chain. Its molecular structure consists of a 10-carbon decane chain substituted at the second position by a 7-carbon heptyl group, terminating in a hydroxyl group. This branching confers distinct solubility and reactivity profiles compared to linear fatty alcohols.

Molecular Data

The compound’s fundamental molecular properties are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₃₆O |

| Molecular Weight | 256.5 g/mol |

| IUPAC Name | 2-heptyldecan-1-ol |

| SMILES | CCCCCCCCC(CCCCCCC)CO |

| InChI Key | RJCZAHGCMKCXGE-UHFFFAOYSA-N |

| PubChem Compound ID | 9964997 |

The branched structure reduces crystallinity compared to linear analogs, enhancing its utility in formulations requiring liquidity at room temperature.

Synthesis and Industrial Production

Conventional Synthesis Routes

The synthesis of 2-heptyldecan-1-ol typically involves alkylation reactions between heptyl halides (e.g., heptyl bromide) and decanol derivatives. For example, nucleophilic substitution of 1-decanol with heptyl magnesium bromide (a Grignard reagent) under anhydrous conditions yields the target compound. Catalysts such as Lewis acids (e.g., AlCl₃) may optimize reaction efficiency, though yields remain moderate (50–70%) due to steric hindrance from the branched chain.

Industrial-Scale Optimization

Physicochemical Properties

Solubility and Reactivity

The compound is sparingly soluble in water (<0.1 mg/L at 25°C) but miscible with nonpolar solvents like hexane and chloroform. Its hydroxyl group enables esterification and etherification reactions, facilitating derivatization for specialized applications.

Environmental and Toxicological Profile

Biodegradability

The compound’s branched structure slows microbial metabolism compared to linear chains, resulting in moderate biodegradability (40–60% mineralization over 28 days). This necessitates careful lifecycle assessments in applications with high environmental release.

Current Research and Future Directions

Drug Delivery Systems

Preliminary studies on structurally similar alcohols suggest potential for nanoparticle stabilization in liposomal drug carriers. 2-Heptyldecan-1-ol’s branching could enhance membrane fluidity, improving drug release kinetics.

Biodegradable Polymers

Research into fatty alcohol-based polyesters highlights opportunities for sustainable packaging materials. The compound’s hydrophobicity and thermal stability may address durability limitations in existing bioplastics.

Catalysis and Green Chemistry

Efforts to synthesize 2-heptyldecan-1-ol via enzymatic catalysis (e.g., using lipases) aim to reduce reliance on petrochemical feedstocks. Early-stage experiments report 30–40% conversion rates, underscoring the need for enzyme engineering breakthroughs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume